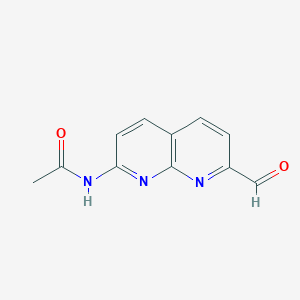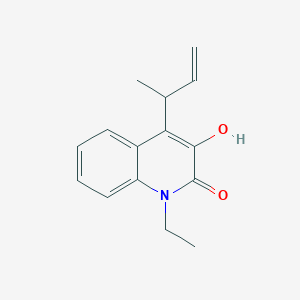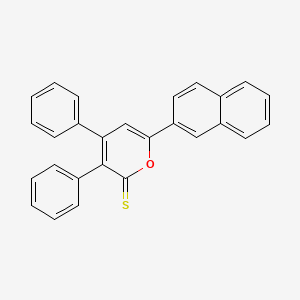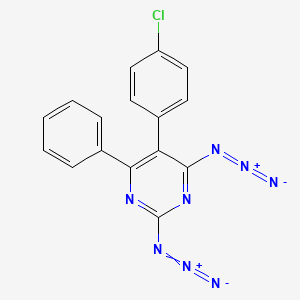
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are structurally similar to purines and pteridines, which are integral components of nucleic acids and folic acids. This particular compound is characterized by the presence of azido groups at positions 2 and 4, a chlorophenyl group at position 5, and a phenyl group at position 6.
Vorbereitungsmethoden
The synthesis of Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine.
Analyse Chemischer Reaktionen
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in substitution reactions, where they can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of new materials with unique properties due to the presence of azido groups.
Biological Studies: It serves as a precursor for the synthesis of compounds that can be used in biological studies to understand the role of pyrimidines in cellular processes.
Wirkmechanismus
The mechanism of action of Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- involves its interaction with various molecular targets:
Azido Groups: The azido groups can undergo cycloaddition reactions to form triazoles, which can interact with biological targets.
Chlorophenyl and Phenyl Groups: These groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- can be compared with other similar compounds:
Eigenschaften
CAS-Nummer |
651315-89-8 |
|---|---|
Molekularformel |
C16H9ClN8 |
Molekulargewicht |
348.75 g/mol |
IUPAC-Name |
2,4-diazido-5-(4-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H9ClN8/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)20-16(23-25-19)21-15(13)22-24-18/h1-9H |
InChI-Schlüssel |
SXAZIWWTYDATMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


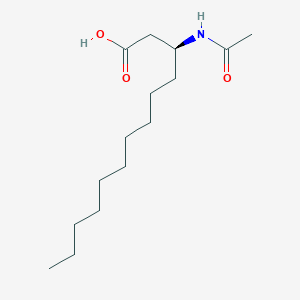

![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)

![6-Amino-N-{[3-(1-hydroxyethyl)-4-nitrophenyl]methyl}hexanamide](/img/structure/B12608411.png)
![2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12608414.png)
propanedinitrile](/img/structure/B12608418.png)
![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)
